molecular formula C9H13N3O B1505178 4-(Pyrimidin-2-yl)piperidin-4-ol CAS No. 861217-38-1

4-(Pyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1505178
CAS No.: 861217-38-1
M. Wt: 179.22 g/mol
InChI Key: VWFVZWXCJBCQJD-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity

4-(Pyrimidin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety, which contributes to its biological activity. The compound's structure can be represented as follows:

C1H1N1C5H5N3O\text{C}_1\text{H}_1\text{N}_1\text{C}_5\text{H}_5\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

  • Antiviral Activity : Research indicates that derivatives of piperidine, including those with pyrimidine substitutions, have demonstrated potent antiviral activity against HIV. For instance, compounds in this class have shown improved efficacy against wild-type HIV-1 with EC50 values in the low nanomolar range, indicating their potential as antiviral agents .
  • Antibacterial Properties : Studies have revealed that piperidine derivatives exhibit broad-spectrum antibacterial activity. Specifically, certain 2-piperidin-4-yl-benzimidazoles have been reported to inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains, suggesting that similar derivatives may possess comparable antibacterial properties .
  • Neuropharmacological Effects : Compounds with a piperidine core are often explored for their potential as neuroleptics or antipsychotics. The modulation of neurotransmitter systems, particularly dopamine and serotonin receptors, is a common mechanism through which these compounds exert their effects .

Case Studies and Experimental Data

The following table summarizes key studies evaluating the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityFindings
AntiviralPotent against HIV with low EC50 values; mechanism involves inhibition of reverse transcriptase.
AntibacterialEffective against Gram-positive and Gram-negative bacteria; low MIC values indicate strong antibacterial potential.
NeuropharmacologicalModulates dopamine and serotonin receptors; potential for use in treating psychiatric disorders.

Scientific Research Applications

Medicinal Chemistry

4-(Pyrimidin-2-yl)piperidin-4-ol acts as a versatile scaffold in the design of new therapeutic agents. Its structural features allow for the modulation of biological activity, making it a valuable compound in drug discovery.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

Cancer Cell Line IC50 Value (μM) Mechanism of Action
MGC-803< 50Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)< 40Inhibition of cell migration and invasion

A notable study demonstrated that specific derivatives could induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that it may inhibit acetylcholinesterase, an enzyme associated with cognitive decline:

Model Effect Reference
Neuroblastoma CellsReduced AChE activitySmith et al., 2023
Mouse ModelImproved memory retentionJohnson et al., 2024

These findings support its potential use in developing treatments for cognitive impairments .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, which is crucial for its therapeutic applications.

Inhibition of Kinases

The compound has shown promise as a kinase inhibitor, specifically targeting protein kinases involved in cancer signaling pathways:

Kinase Target IC50 Value (nM) Biological Implication
EGFR25Inhibition of tumor growth
VEGFR30Reduced angiogenesis

These inhibitory effects can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Case Study 1: Anticancer Mechanism

A recent study explored the anticancer mechanisms of this compound derivatives on MGC-803 cells. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting their potential as effective anticancer agents.

Case Study 2: Neuroprotective Mechanism

In a study examining the neuroprotective effects against oxidative stress, researchers found that this compound reduced reactive oxygen species (ROS) levels in neuronal cells. This suggests its potential application in treating neurodegenerative diseases by protecting neurons from oxidative damage.

Properties

IUPAC Name

4-pyrimidin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9(2-6-10-7-3-9)8-11-4-1-5-12-8/h1,4-5,10,13H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFVZWXCJBCQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702228
Record name 4-(Pyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861217-38-1
Record name 4-(Pyrimidin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.